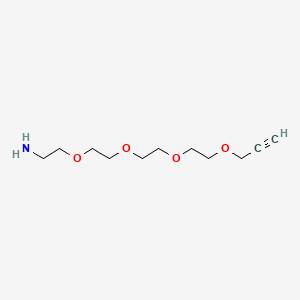

炔丙基-PEG4-胺

描述

Propargyl-PEG4-amine is a polyethylene glycol derivative that contains both a propargyl group and an amine group. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups such as ketones and aldehydes. . This compound is widely used in bioconjugation, drug delivery, and other biomedical applications due to its versatility and reactivity.

科学研究应用

Propargyl-PEG4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and intermediates.

Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and surface modifications.

作用机制

Target of Action

Propargyl-PEG4-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG4-amine are proteins that are marked for degradation by the PROTACs it helps form .

Mode of Action

Propargyl-PEG4-amine contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a key step in the formation of PROTACs . The resulting PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG4-amine are those involved in protein degradation . By facilitating the formation of PROTACs, Propargyl-PEG4-amine indirectly influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the degradation of specific target proteins, which can have various effects depending on the functions of these proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The primary result of the action of Propargyl-PEG4-amine is the formation of PROTACs that can selectively degrade specific proteins within cells . The degradation of these proteins can influence various cellular processes, depending on the roles of the target proteins .

Action Environment

The action of Propargyl-PEG4-amine, like many other chemical reactions, can be influenced by various environmental factors. As a PEG-based compound, it is expected to have good stability .

生化分析

Biochemical Properties

Propargyl-PEG4-amine plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The amine group of Propargyl-PEG4-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The propargyl group can react with azide-bearing compounds or biomolecules via CuAAC to yield a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of proteins, enzymes, and other biomolecules. Propargyl-PEG4-amine is often used to label proteins and peptides, facilitating their detection and analysis in various biochemical assays.

Cellular Effects

Propargyl-PEG4-amine influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently attaching to target proteins and altering their function. For example, Propargyl-PEG4-amine can be used to label and track specific proteins within cells, providing insights into their localization and interactions. Additionally, the modification of enzymes with Propargyl-PEG4-amine can impact their catalytic activity, leading to changes in metabolic pathways and cellular functions .

Molecular Mechanism

The molecular mechanism of Propargyl-PEG4-amine involves its ability to form covalent bonds with target biomolecules through click chemistry. The propargyl group of Propargyl-PEG4-amine reacts with azide groups on biomolecules in the presence of a copper catalyst, forming a stable triazole linkage. This covalent modification can alter the structure and function of the target biomolecule, leading to changes in its activity and interactions. For example, the modification of enzymes with Propargyl-PEG4-amine can result in enzyme inhibition or activation, depending on the site of modification and the nature of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG4-amine can change over time due to its stability and degradation. Propargyl-PEG4-amine is generally stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Propargyl-PEG4-amine can have lasting effects on cellular function, particularly when used to modify key regulatory proteins and enzymes. These modifications can lead to sustained changes in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of Propargyl-PEG4-amine in animal models vary with different dosages. At low doses, Propargyl-PEG4-amine can effectively label and modify target biomolecules without causing significant toxicity. At higher doses, Propargyl-PEG4-amine may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects of Propargyl-PEG4-amine become more pronounced, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

Propargyl-PEG4-amine is involved in various metabolic pathways through its interactions with enzymes and other biomolecules. The modification of enzymes with Propargyl-PEG4-amine can alter their catalytic activity, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of key metabolic enzymes by Propargyl-PEG4-amine can result in the accumulation or depletion of specific metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Propargyl-PEG4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Propargyl-PEG4-amine, affecting its activity and function. For example, Propargyl-PEG4-amine may be transported into specific cellular compartments or organelles, where it can modify target biomolecules and exert its effects .

Subcellular Localization

The subcellular localization of Propargyl-PEG4-amine is determined by its interactions with targeting signals and post-translational modifications. Propargyl-PEG4-amine can be directed to specific compartments or organelles within the cell, where it can modify target proteins and enzymes. This localization is crucial for its activity, as it allows Propargyl-PEG4-amine to exert its effects in specific cellular contexts. For example, the modification of mitochondrial proteins by Propargyl-PEG4-amine can impact mitochondrial function and energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG4-amine can be synthesized through various methods. One common approach involves the modification of commercially available polyethylene glycol derivatives. For instance, a bifunctional polyethylene glycol with an α-hydroxyl group and an ω-carboxyl group can be used as the starting material. The carboxyl group is modified into a propargyl group, while the hydroxyl group can be further modified into other functional groups such as carboxyl, mercapto, or hydrazide .

Industrial Production Methods: Industrial production of Propargyl-PEG4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. For example, the use of a novel magnetically reusable manganese nanocatalyst has been reported to efficiently catalyze the synthesis of propargyl amines through three-component coupling reactions .

化学反应分析

Types of Reactions: Propargyl-PEG4-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with activated N-hydroxysuccinimide esters and carboxylic acids to form stable amide bonds.

Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.

Reductive Amination: The amine group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

Activated N-hydroxysuccinimide Esters: React with the amine group to form amide bonds.

Reducing Agents: Used in reductive amination reactions to convert carbonyl groups into amines.

Major Products:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with activated N-hydroxysuccinimide esters and carboxylic acids.

相似化合物的比较

Propargyl-PEG4-acid: Contains a carboxylic acid group instead of an amine group.

Propargylamine: A simpler compound with only a propargyl group and an amine group.

Uniqueness: Propargyl-PEG4-amine is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. The presence of both a propargyl group and an amine group makes it highly versatile for use in bioconjugation, drug delivery, and other biomedical applications .

生物活性

Propargyl-PEG4-amine is a bifunctional polyethylene glycol (PEG) derivative that contains a propargyl group and an amine group. This compound has garnered attention in the fields of bioconjugation, drug delivery, and biomedical applications due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of Propargyl-PEG4-amine, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Propargyl-PEG4-amine

Propargyl-PEG4-amine is characterized by its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages, which are crucial for bioconjugation applications. The amine group in Propargyl-PEG4-amine can react with various electrophiles, such as carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, facilitating the attachment of biomolecules .

Target of Action:

Propargyl-PEG4-amine primarily acts as a linker in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The propargyl group allows for covalent modification of target proteins through click chemistry, altering their function and interactions.

Biochemical Pathways:

The compound influences several cellular processes by modifying biomolecules. Its ability to form covalent bonds can impact cell signaling pathways, gene expression, and metabolic processes. For example, it can be used to label proteins for tracking their localization and interactions within cells.

Pharmacokinetics:

As a PEG-based compound, Propargyl-PEG4-amine exhibits good solubility and stability, enhancing its bioavailability. This characteristic is essential for effective drug delivery systems where prolonged circulation time in biological systems is desired.

Cellular Effects

Propargyl-PEG4-amine modifies cellular functions by covalently attaching to target proteins. This modification can lead to:

- Altered Enzyme Activity: Depending on the site of modification, it can inhibit or activate enzymes, thereby influencing metabolic pathways.

- Changes in Protein Interactions: By attaching to specific proteins, it can alter their interactions with other biomolecules, impacting signaling pathways.

In laboratory settings, the temporal effects of Propargyl-PEG4-amine have shown that modifications may lead to sustained changes in cellular functions over time.

Case Studies and Research Findings

- Bioconjugation Applications:

-

Neuroprotective Studies:

- While not directly linked to Propargyl-PEG4-amine itself, related propargylamines have shown neuroprotective properties in various models. For instance, derivatives have been studied for their ability to reduce neuroinflammation and protect neuronal cells from oxidative stress . These findings suggest potential therapeutic applications for Propargyl-PEG4-amine in neurodegenerative diseases.

-

Protein Degradation via PROTACs:

- Research has illustrated that compounds like Propargyl-PEG4-amine serve as effective linkers in PROTACs designed for targeted protein degradation. These PROTACs utilize the unique reactivity of the propargyl group to engage with E3 ligases, leading to the ubiquitination and subsequent degradation of target proteins .

Comparison with Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Propargyl-PEG4-acid | Carboxylic acid | Lacks amine functionality |

| Propargylamine | Amine and propargyl | Simpler structure with limited versatility |

| Propargyl-PEG6-amine | Longer PEG chain | Improved solubility but similar reactivity |

Propargyl-PEG4-amine stands out due to its bifunctional nature, allowing diverse chemical reactions essential for bioconjugation and drug delivery applications.

属性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPAHLHHBCWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013921-36-2 | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。